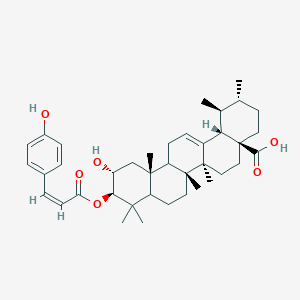

3-beta-O-(cis-p-Coumaroyl)corosolic acid

Descripción general

Descripción

3-beta-O-(cis-p-Coumaroyl)corosolic acid is a type of triterpenoid . It is also known by other names such as 3beta-cis-p-Coumaroyloxy-2alpha-hydroxyurs-12-en-28-oic acid and Urs-12-en-28-oic acid .

Molecular Structure Analysis

The molecular formula of 3-beta-O-(cis-p-Coumaroyl)corosolic acid is C39H54O6 . It has a molecular weight of 618.9 g/mol .Physical And Chemical Properties Analysis

3-beta-O-(cis-p-Coumaroyl)corosolic acid is a powder . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 718.7±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Pancreatic Lipase Inhibition

3-beta-O-(cis-p-Coumaroyl)corosolic acid has shown potential in inhibiting pancreatic lipase, an enzyme critical in the digestive process. This inhibition can influence lipid metabolism, suggesting its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).

Xanthine Oxidase Inhibition

This compound is also investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism leading to uric acid production. Inhibiting this enzyme is crucial for treating conditions like gout and hyperuricemia (Chiang et al., 1994).

PTP1B Inhibition

Research has explored its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in insulin signaling. Inhibiting PTP1B can have therapeutic implications for insulin resistance and Type 2 diabetes management (de Cássia Lemos Lima et al., 2018).

Antimicrobial Properties

Studies indicate antimicrobial properties of compounds similar to 3-beta-O-(cis-p-Coumaroyl)corosolic acid, especially against Gram-positive bacteria and yeasts. This suggests its potential application in developing new antimicrobial agents (Braca et al., 2000).

Cytotoxic Effects

There is also evidence of its cytotoxic effects against various cancer cell lines. Such findings are crucial for the development of new anticancer therapies (Ma et al., 1999).

Cytochrome P450 Inhibition

Compounds related to 3-beta-O-(cis-p-Coumaroyl)corosolic acid have shown inhibitory effects on the cytochrome P450 enzyme system, which is pivotal in drug metabolism. This can have implications for drug interaction studies and personalized medicine (Tsukamoto et al., 2004).

Mecanismo De Acción

Target of Action

It is classified as a triterpenoid , a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects.

Pharmacokinetics

It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , which may influence its bioavailability.

Propiedades

IUPAC Name |

(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVUQLLYZLSRLB-YLYZQIMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

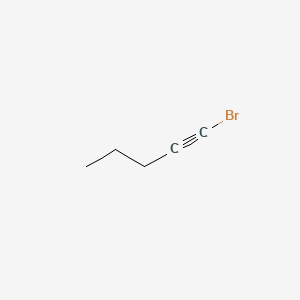

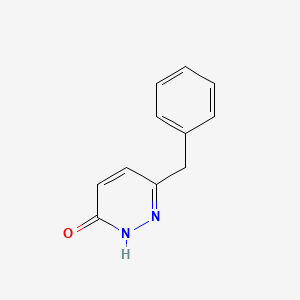

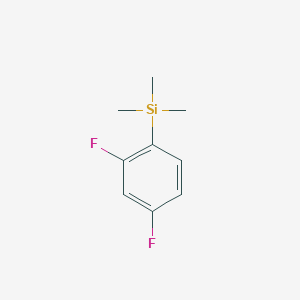

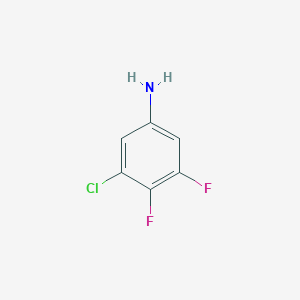

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)